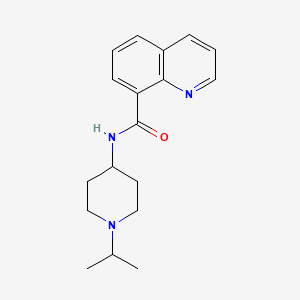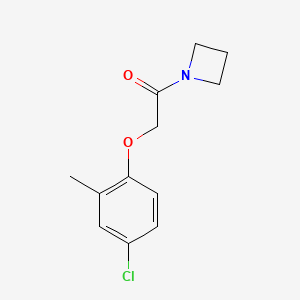![molecular formula C12H17FN2O B7474687 1-[(4-Fluoro-3-methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7474687.png)
1-[(4-Fluoro-3-methylphenyl)methyl]-3-propan-2-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Fluoro-3-methylphenyl)methyl]-3-propan-2-ylurea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a urea derivative that has been synthesized using various methods and has been studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-[(4-Fluoro-3-methylphenyl)methyl]-3-propan-2-ylurea is not fully understood. However, it has been suggested that it may exert its anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins, which are involved in the inflammatory response. It has also been suggested that it may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
1-[(4-Fluoro-3-methylphenyl)methyl]-3-propan-2-ylurea has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have insecticidal properties, making it a potential candidate for use as an insecticide. However, further studies are needed to determine its safety and efficacy in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[(4-Fluoro-3-methylphenyl)methyl]-3-propan-2-ylurea in lab experiments is its potential applications in various fields. It has been studied for its anti-inflammatory and analgesic properties, as well as its potential use in the treatment of cancer and as an insecticide. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine its safety and efficacy in vivo.
Direcciones Futuras
There are several future directions for research on 1-[(4-Fluoro-3-methylphenyl)methyl]-3-propan-2-ylurea. One area of research could focus on its potential use as an insecticide, as it has been shown to be effective against various insect pests. Another area of research could focus on its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Further studies are also needed to determine its safety and efficacy in vivo, as well as its potential applications in other fields.
Métodos De Síntesis
The synthesis of 1-[(4-Fluoro-3-methylphenyl)methyl]-3-propan-2-ylurea has been achieved using different methods. One of the most common methods involves the reaction of 4-fluoro-3-methylbenzylamine with isobutyl isocyanate in the presence of a catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, and the resulting product is purified using column chromatography. Other methods include the reaction of 4-fluoro-3-methylbenzylamine with isocyanate derivatives, such as tert-butyl isocyanate or ethyl isocyanate.
Aplicaciones Científicas De Investigación
1-[(4-Fluoro-3-methylphenyl)methyl]-3-propan-2-ylurea has been studied extensively for its potential applications in various fields. In the pharmaceutical industry, it has been investigated for its anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. In addition, it has been studied for its potential use as an insecticide, as it has been shown to be effective against various insect pests.
Propiedades
IUPAC Name |
1-[(4-fluoro-3-methylphenyl)methyl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c1-8(2)15-12(16)14-7-10-4-5-11(13)9(3)6-10/h4-6,8H,7H2,1-3H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWDPDPUQOYYOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC(=O)NC(C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Fluoro-3-methylphenyl)methyl]-3-propan-2-ylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7474628.png)



![N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide](/img/structure/B7474650.png)

![2-[acetyl(methyl)amino]-N-cyclopropylbenzamide](/img/structure/B7474666.png)
